Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No.: 899729-74-9
Cat. No.: VC4141851
Molecular Formula: C23H22FN3O7
Molecular Weight: 471.441
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899729-74-9 |
|---|---|
| Molecular Formula | C23H22FN3O7 |
| Molecular Weight | 471.441 |
| IUPAC Name | ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C23H22FN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)15-7-5-14(24)6-8-15)34-13-20(28)25-17-11-16(31-2)9-10-18(17)32-3/h5-12H,4,13H2,1-3H3,(H,25,28) |
| Standard InChI Key | ICLGKUFZXWIKDD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, 4, and 6. Key substituents include:
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1-(4-Fluorophenyl): A para-fluorinated benzene ring linked to N1 of the pyridazine, enhancing lipophilicity and influencing receptor binding.
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3-Carboxylate (Ethyl ester): A polar group at position 3, which can hydrolyze to a carboxylic acid under physiological conditions, modulating solubility and bioavailability.
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4-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethoxy): A side chain containing a dimethoxyphenylamine moiety connected via an oxoethoxy linker. This group contributes to hydrogen bonding and π-π stacking interactions .
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6-Oxo: A ketone group at position 6, critical for maintaining the planar conformation of the pyridazine ring .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H22FN3O7 | |
| Molecular Weight | 471.44 g/mol | |
| logP (Predicted) | 2.8 ± 0.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 112 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility. The high polar surface area aligns with its capacity for targeted protein interactions .
Synthetic Routes and Optimization
Multi-Step Synthesis
The synthesis typically follows a four-step sequence (Figure 1):
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Pyridazine Core Formation: Condensation of ethyl acetoacetate with hydrazine hydrate yields a dihydropyridazine intermediate .
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Fluorophenyl Introduction: Nucleophilic aromatic substitution at N1 using 4-fluorophenylmagnesium bromide under anhydrous conditions.
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Oxoethoxy Side Chain Attachment: Mitsunobu reaction couples 2,5-dimethoxyphenylamine to the pyridazine via a glycolic acid linker.
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Esterification: Final carboxylate group protection using ethyl chloroformate.
Key Reaction Conditions:
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Step 2: Conducted at −78°C in tetrahydrofuran (THF) with a 72% yield.
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Step 3: Requires diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in dichloromethane, achieving 65% yield.
Industrial-Scale Challenges
Scale-up efforts face hurdles in:
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Purification: Column chromatography remains necessary due to byproducts from incomplete Mitsunobu reactions.
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Cost Efficiency: The use of DEAD (∼$1,200/kg) and PPh3 (∼$800/kg) increases production costs, prompting research into alternative catalysts.
| Concentration (μM) | Viability (%) | IC50 (μM) |
|---|---|---|
| 10 | 78 ± 4 | 42.1 |
| 25 | 54 ± 3 | |
| 50 | 29 ± 2 |
Mechanistic studies suggest tubulin polymerization inhibition, akin to combretastatin analogues . The fluorophenyl group enhances binding to the colchicine site, while the dimethoxyphenyl moiety stabilizes the α/β-tubulin dimer .
Antimicrobial Applications
Against Staphylococcus aureus (MRSA):
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Synergy: Combines with β-lactams to reduce MIC by 4-fold, likely via penicillin-binding protein (PBP) potentiation .
Chemical Reactivity and Derivatization
Hydrolysis Pathways
The ethyl carboxylate undergoes saponification in basic media:
This reaction, critical for prodrug activation, proceeds with a half-life of 3.2 hours at pH 7.4.
Ring Functionalization
Electrophilic substitution at the pyridazine C5 position occurs under nitration (HNO3/H2SO4) and sulfonation (SO3/H2SO4) conditions, enabling further diversification .
Comparative Analysis with Analogues
| Compound | Structural Variation | IC50 (MCF-7) | LogP |
|---|---|---|---|
| Target Compound | None (Reference) | 42.1 μM | 2.8 |
| Ethyl 6-(azetidin-1-yl) analogue | Azetidine at C6 | 68.3 μM | 1.9 |
| 4-Butylphenyl derivative | Butylphenyl replacing fluorophenyl | 29.4 μM | 3.5 |
The fluorophenyl group confers superior cytotoxicity compared to alkyl substituents, likely due to enhanced hydrophobic interactions.
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